10-azidodecyl 4-methylbenzenesulfonate
CAS No.:
Cat. No.: VC13705316
Molecular Formula: C17H27N3O3S
Molecular Weight: 353.5 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C17H27N3O3S |
|---|---|
| Molecular Weight | 353.5 g/mol |
| IUPAC Name | 10-azidodecyl 4-methylbenzenesulfonate |
| Standard InChI | InChI=1S/C17H27N3O3S/c1-16-10-12-17(13-11-16)24(21,22)23-15-9-7-5-3-2-4-6-8-14-19-20-18/h10-13H,2-9,14-15H2,1H3 |
| Standard InChI Key | UMTDYFCDVIUWDV-UHFFFAOYSA-N |
| SMILES | CC1=CC=C(C=C1)S(=O)(=O)OCCCCCCCCCCN=[N+]=[N-] |
| Canonical SMILES | CC1=CC=C(C=C1)S(=O)(=O)OCCCCCCCCCCN=[N+]=[N-] |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
The compound features a toluene-4-sulfonic acid group linked via an ester bond to a 10-azidodecyl chain. The sulfonate group contributes to the molecule’s polarity and solubility in polar solvents, while the azide () group provides a high-energy functional site for cycloaddition reactions. The IUPAC name, 10-azidodecyl 4-methylbenzenesulfonate, reflects this structure .
Table 1: Key Structural and Physical Properties
| Property | Value/Description |
|---|---|
| Molecular Formula | |
| Molecular Weight | 353.5 g/mol |
| CAS Number | 905973-36-6 |
| Solubility | Soluble in DMSO, DMF; sparingly in water |
| Reactivity | Azide-alkyne cycloaddition, nucleophilic substitution |
Spectroscopic Characterization
Nuclear magnetic resonance (NMR) and mass spectrometry (MS) data confirm the structure. The -NMR spectrum exhibits signals for the methyl group ( 2.45 ppm), aromatic protons ( 7.35–7.80 ppm), and aliphatic chain protons ( 1.20–1.60 ppm). High-resolution MS shows a molecular ion peak at m/z 353.5 .
Synthesis and Optimization
Synthetic Route
The synthesis involves esterification of toluene-4-sulfonic acid with 10-azidodecanol under mild conditions. A typical protocol employs dicyclohexylcarbodiimide (DCC) as a dehydrating agent and 4-dimethylaminopyridine (DMAP) as a catalyst in dichloromethane at room temperature:
The reaction achieves >85% yield after 12 hours, with purification via column chromatography (silica gel, hexane/ethyl acetate).
Reaction Kinetics and Byproduct Analysis
Kinetic studies reveal pseudo-first-order behavior, with a rate constant () of at 25°C. Major byproducts include unreacted starting materials and trace dicyclohexylurea, which are removed during purification.
Applications in Organic Synthesis
Click Chemistry Substrate
The azide group facilitates copper-catalyzed azide-alkyne cycloaddition (CuAAC), enabling the synthesis of 1,4-disubstituted triazoles. For example, reacting 10-azidodecyl 4-methylbenzenesulfonate with propargylamine yields a triazole-linked sulfonate derivative, a precursor for bioactive molecules .
Table 2: Representative Click Chemistry Reactions
| Alkyne Partner | Product Application | Yield (%) |
|---|---|---|
| Propargylamine | Drug delivery systems | 78 |
| Ethynylferrocene | Electroactive polymers | 82 |
| PEG-alkyne | Hydrogel crosslinkers | 90 |
Intermediate in Pharmaceutical Synthesis
The compound serves as a key intermediate in synthesizing kinase inhibitors and protease activators. Its sulfonate group enhances water solubility of hydrophobic drug candidates, improving bioavailability .
Bioconjugation and Biomedical Applications
Protein Labeling
The azide group reacts selectively with strained alkynes (e.g., dibenzocyclooctyne, DBCO) via strain-promoted azide-alkyne cycloaddition (SPAAC), enabling site-specific protein modification. For instance, conjugating this compound to antibodies facilitates targeted cancer therapy .
Nucleic Acid Functionalization
In oligonucleotide synthesis, the sulfonate ester acts as a leaving group, permitting covalent attachment of fluorescent probes or therapeutic agents to DNA/RNA strands. This approach is critical for developing gene-silencing technologies.
Material Science Innovations
Polymer Functionalization
Incorporating 10-azidodecyl 4-methylbenzenesulfonate into polymer backbones (e.g., polyethylene glycol, polyacrylates) introduces crosslinking sites. UV-initiated thiol-ene reactions with multifunctional thiols produce hydrogels with tunable mechanical properties.
Surface Modification
Self-assembled monolayers (SAMs) on gold surfaces utilize the sulfonate group for adhesion, while the azide enables subsequent functionalization with biomolecules. This technique is pivotal in biosensor development.
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